

Technical Support Center: Enhancing Yield in the Total Synthesis of Cryptomoscatone D2

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Compound of Interest

Compound Name: *Cryptomoscatone D2*

Cat. No.: *B15586914*

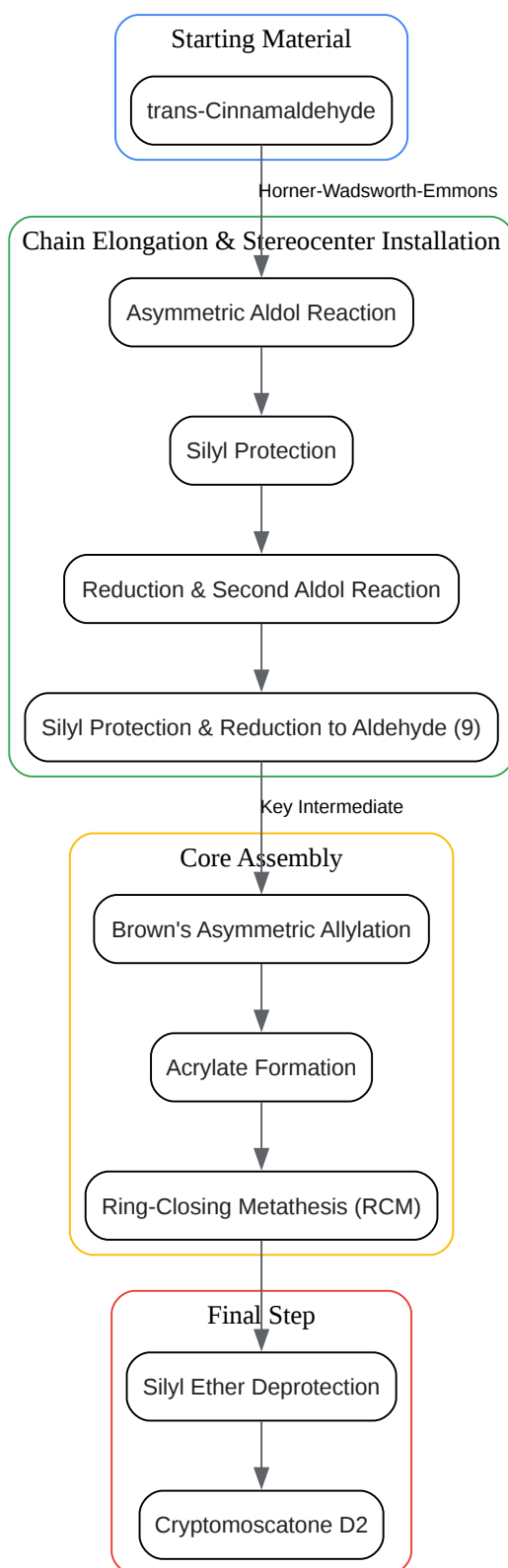
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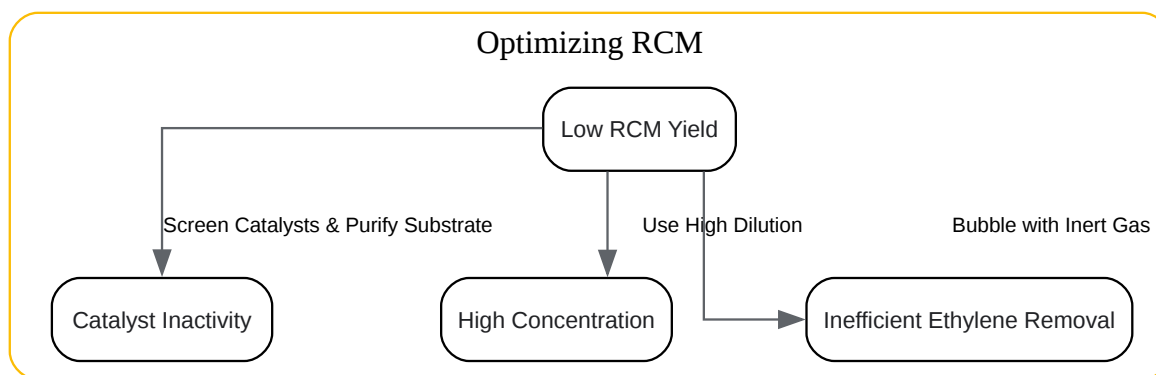
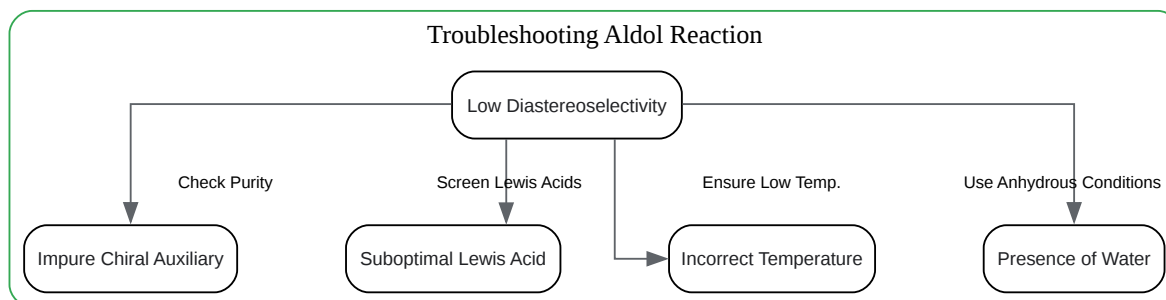
Welcome to the technical support center for the total synthesis of **Cryptomoscatone D2**. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthetic route to this potent G2 checkpoint inhibitor. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Overall Synthetic Strategy

The first stereoselective total synthesis of **Cryptomoscatone D2**, as reported by Yadav et al., commences with trans-cinnamaldehyde and proceeds through a multi-step sequence involving key transformations such as an asymmetric acetate aldol reaction, Horner-Wadsworth-Emmons olefination, Brown's asymmetric allylation, and a ring-closing metathesis (RCM) to construct the δ -lactone core. The synthesis culminates in the deprotection of silyl ethers to yield the final natural product.

Below is a workflow diagram illustrating the key stages of the synthesis.





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